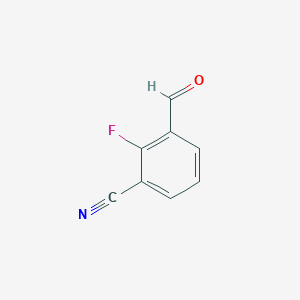

2-Fluoro-3-formylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYGFQMBUCLOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-3-formylbenzonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-formylbenzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable building blocks.[1][2] this compound belongs to this critical class of reagents. As a trifunctional aromatic compound, featuring a nitrile, an aldehyde, and a fluorine atom in a specific ortho-, meta-arrangement, it presents a unique platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. Recognizing that experimental data for this specific isomer is limited in publicly accessible literature, this document adopts a scientifically rigorous approach by presenting available computational data for the target compound and supplementing it with verified experimental data for its closely related and more extensively studied isomers. This comparative methodology offers researchers and drug development professionals a robust framework for understanding its behavior and potential applications.

Core Profile: this compound

This compound, also known by its synonym 3-cyano-2-fluorobenzaldehyde, is a distinct isomer within the fluorobenzonitrile family.[3] Its precise substitution pattern is key to its reactivity and potential use in regioselective synthesis.

Sources

An In-depth Technical Guide to 2-Fluoro-3-formylbenzonitrile: Structure, Analysis, and Synthetic Significance

This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzonitrile, a substituted aromatic nitrile of increasing interest in synthetic chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, analytical characterization, and its role as a valuable building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound.

Introduction and Chemical Identity

This compound, also known as 3-cyano-2-fluorobenzaldehyde, is a trifunctional aromatic compound featuring a nitrile, a fluorine atom, and an aldehyde group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its precise chemical structure and identity are fundamental to understanding its reactivity and applications.

The molecular formula for this compound is C₈H₄FNO, and it has a molecular weight of 149.12 g/mol .[1] Its Chemical Abstracts Service (CAS) registry number is 1261823-31-7.[1]

Below is a diagram illustrating the logical relationship of its core functional groups.

Caption: Functional group relationships in this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| CAS Number | 1261823-31-7 | [1] |

| Topological Polar Surface Area | 40.86 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| logP (predicted) | 1.51 | [1] |

Spectroscopic Analysis

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific spectra for this exact isomer are not widely published, we can predict the expected spectral features based on its functional groups and by comparison with similar molecules.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. Due to the electron-withdrawing nature of the nitrile, formyl, and fluoro groups, these protons will be deshielded and appear in the downfield region of the spectrum. The aldehyde proton will be a singlet and significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon of the nitrile group will appear around 115-120 ppm, while the carbonyl carbon of the aldehyde will be significantly downfield, around 190 ppm. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be influenced by the electronic environment of the aromatic ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

-

Nitrile (C≡N) stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

-

Aldehyde (C=O) stretch: A strong, sharp band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands of varying intensity between 1400-1600 cm⁻¹.

2.1.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 149. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and hydrofluoric acid (HF).

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not as extensively documented as for its isomer, 2-fluoro-5-formylbenzonitrile, general synthetic strategies for substituted benzonitriles can be applied. A plausible synthetic route could involve the formylation of 2-fluorobenzonitrile or the cyanation of 2-fluoro-3-formylbenzene derivatives.

The reactivity of this compound is dictated by its three functional groups. The aldehyde group can undergo nucleophilic addition, reduction, and oxidation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing groups.

The following diagram outlines a generalized workflow for the synthesis and purification of substituted benzonitriles.

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Substituted benzonitriles are important intermediates in the pharmaceutical industry. For instance, the closely related isomer, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[2] This highlights the potential of this compound as a building block for the synthesis of novel therapeutic agents. Its trifunctional nature allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling this compound. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and eye irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic signatures, and safe handling procedures is essential for its effective utilization in research and development.

References

-

PubChem. 2-Fluoro-5-formylbenzonitrile. [Link]

Sources

A Technical Guide to 2-Fluoro-3-formylbenzonitrile (CAS: 1261823-31-7): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzonitrile, a versatile trifunctional aromatic building block. Possessing ortho-fluoro, formyl, and nitrile moieties, this compound offers a unique reactivity profile that is increasingly being leveraged in advanced organic synthesis. We will explore its physicochemical properties, discuss plausible synthetic strategies, and delve into its emerging applications as a key intermediate in medicinal chemistry, particularly in the development of targeted therapies such as covalent kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of Multifunctional Scaffolds

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, highly functionalized starting materials is a key enabler of innovation. Fluorinated organic compounds, in particular, have gained prominence due to the unique physicochemical properties that the fluorine atom imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1]

An Overview of this compound

This compound (CAS: 1261823-31-7) is an aromatic compound distinguished by the strategic placement of three valuable functional groups on a benzene ring: a nitrile, a formyl (aldehyde), and a fluorine atom.[2] The ortho-positioning of the fluorine atom relative to the formyl group, and meta to the nitrile, creates a unique electronic and steric environment. This arrangement of electron-withdrawing groups enhances the reactivity of the scaffold, making it a valuable intermediate for constructing complex heterocyclic systems and other bioactive molecules.[2] Its synonym is 3-cyano-2-fluorobenzaldehyde.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized below. The compound typically presents as a solid with a high degree of purity suitable for synthetic applications.[3]

| Property | Value | Source(s) |

| CAS Number | 1261823-31-7 | [3][4] |

| Molecular Formula | C₈H₄FNO | [3][4][5] |

| Molecular Weight | 149.12 g/mol | [3][4] |

| Physical Form | Solid or Semi-Solid | |

| Purity | ≥97% - 98% | [3] |

| Storage Conditions | Inert atmosphere (e.g., Nitrogen), Room Temperature or 4°C | [3] |

Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological and chemical systems.

| Descriptor | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [3][4] |

| LogP | 1.51 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Characterization

While specific experimental spectra for this exact isomer are not broadly published, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. These signals would exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the fluorine atom. A sharp singlet for the aldehyde proton would appear further downfield (approx. 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR would display eight signals. The nitrile carbon (C≡N) is expected around 115-120 ppm, while the aldehyde carbonyl carbon (C=O) would be significantly downfield, near 185-195 ppm. The aromatic carbons would appear between 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: Key vibrational modes would include a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, a strong carbonyl (C=O) stretch from the aldehyde at approximately 1700-1720 cm⁻¹, and C-F stretching vibrations in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The monoisotopic mass is 149.0277 Da.[4][6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₄FNO).

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures for this compound are not widely available. However, based on established organometallic and functional group transformation methodologies, a plausible synthetic route can be designed.

Retrosynthetic Analysis and Plausible Synthetic Strategies

A logical retrosynthetic approach would involve the formylation of a pre-functionalized benzonitrile derivative. One potential strategy begins with 2-fluoro-3-methylbenzonitrile, which can be synthesized via several known methods.[7] The critical step is the selective oxidation of the methyl group to an aldehyde.

Caption: Plausible retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: A Step-by-Step Methodology

This protocol is a representative, field-proven workflow for the transformation of an activated methyl group to a formyl group, a key step in the proposed synthesis.

Step: Selective Oxidation of 2-Fluoro-3-methylbenzonitrile

-

Radical Bromination:

-

Rationale: This step activates the benzylic position for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and a radical initiator like AIBN is used to start the reaction under thermal or photochemical conditions.

-

Procedure:

-

To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzonitrile.

-

-

-

Kornblum Oxidation:

-

Rationale: This method provides a mild and efficient way to convert the benzylic bromide to an aldehyde using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.

-

Procedure:

-

Dissolve the crude 2-fluoro-3-(bromomethyl)benzonitrile in DMSO.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) to act as a mild base to neutralize the HBr generated.

-

Heat the mixture to 130-150°C for 1-2 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

-

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective chemical transformations. This makes it an exceptionally powerful building block in medicinal chemistry.[2]

Covalent Inhibitor Design and Kinase Targets

The aldehyde group is a latent electrophile that can be strategically employed to form covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. This is a powerful strategy for achieving high potency and prolonged duration of action. Recent studies have highlighted the use of similar fluorinated benzonitriles as key building blocks for covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling implicated in hematologic malignancies.[2] The formyl group can be used to form a reversible covalent bond or be further elaborated into other warheads.

Utility in PROTACs and Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules requires versatile building blocks. This compound serves as an ideal scaffold; the nitrile and formyl groups can be independently modified to attach linkers connected to the target-binding and E3 ligase-binding moieties.

Caption: Use of this compound in PROTAC synthesis.

Isotopic Labeling for Theranostics

The fluorine atom provides a convenient handle for isotopic labeling with ¹⁸F, a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.[2] This allows the molecule to be used in theranostics, a field that combines therapeutics and diagnostics, enabling researchers to visualize drug distribution and target engagement in vivo.[2]

Handling, Storage, and Safety

Proper handling of any chemical intermediate is crucial for laboratory safety and maintaining the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Statement(s) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Storage and Stability

For long-term viability, the compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group.[3] Recommended storage is at room temperature or refrigerated at 4°C.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses many needs of modern synthetic and medicinal chemistry. Its unique combination of reactive functional groups, coupled with the modulating effects of the fluorine atom, provides a versatile platform for the efficient synthesis of complex, high-value molecules. As research into targeted therapies like covalent inhibitors and PROTACs continues to accelerate, the demand for and applications of sophisticated scaffolds such as this will undoubtedly continue to grow, solidifying its role as a key component in the chemist's toolbox.

References

-

Kuujia.com. (n.d.). 1261823-31-7(this compound). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4FNO). Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]

-

Digital Journal. (2025, May 26). 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into Two-Phase Radical C–H Arylations. Retrieved from [Link]

-

National Institutes of Health. (2023, August 2). Using Data Science for Mechanistic Insights and Selectivity Predictions in a Non-Natural Biocatalytic Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). The Emerging Role of 2-Fluoro-3-methylbenzonitrile in Advanced Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Insights into Entropy-driven 1,2-Type Friedel-Crafts Reaction with Conformationally Flexible Guanidine-Bisthiourea Bifunctional Organocatalysts. Retrieved from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1261823-31-7(this compound) | Kuujia.com [kuujia.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-formylbenzonitrile in Organic Solvents

Introduction

2-Fluoro-3-formylbenzonitrile, a substituted aromatic compound with the chemical formula C₈H₄FNO, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its unique structure, featuring a nitrile, a formyl group, and a fluorine atom on the benzene ring, makes it a versatile building block in medicinal chemistry. Understanding its solubility in organic solvents is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the formulation of new chemical entities.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, presents available data, and offers a detailed, field-proven protocol for its experimental determination. This document is designed to equip researchers with the necessary knowledge to effectively work with this compound in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261823-31-7 | [2] |

| Molecular Formula | C₈H₄FNO | [2] |

| Molecular Weight | 149.12 g/mol | [2] |

| Water Solubility | Very slightly soluble (0.19 g/L) at 25 °C | [1] |

| Predicted LogP | 1.50988 | [2] |

The presence of the polar nitrile (-C≡N) and formyl (-CHO) groups, along with the electronegative fluorine atom, introduces polarity to the molecule. However, the aromatic benzene ring is nonpolar. This combination of polar and nonpolar characteristics suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3] The dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules.

For this compound, we can anticipate the following:

-

Polar Solvents: The nitrile and formyl groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents (e.g., alcohols). Therefore, some solubility in polar organic solvents is expected. However, its water solubility is very low (0.19 g/L), indicating that the nonpolar character of the benzene ring dominates in aqueous media.[1]

-

Nonpolar Solvents: The aromatic ring will have favorable van der Waals interactions with nonpolar solvents (e.g., hexane, toluene). The parent compound, benzonitrile, exhibits excellent solubility in non-polar organic solvents like hexane and benzene.[4]

-

Solvents of Intermediate Polarity: Solvents like acetone or ethyl acetate, which have both polar and nonpolar characteristics, are likely to be effective at dissolving this compound.

The presence of the fluorine atom can have a complex effect on solubility. While it is highly electronegative, its small size and the potential for fluorophilic interactions can influence how the molecule interacts with different solvents.

Experimental Determination of Solubility

Given the limited publicly available solubility data for this compound in organic solvents, experimental determination is often necessary. The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, either centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Analysis of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[8]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Interpretation and Reporting

When reporting solubility data, it is crucial to specify the solvent and the temperature at which the measurement was performed, as solubility is temperature-dependent. A summary table is an effective way to present the results for different solvents.

While quantitative data is ideal, qualitative descriptors can also be useful. The following table provides a general framework for classifying solubility.

| Descriptive Term | Approximate amount of solvent needed for 1 part of solute |

| Very soluble | < 1 part |

| Freely soluble | From 1 to 10 parts |

| Soluble | From 10 to 30 parts |

| Sparingly soluble | From 30 to 100 parts |

| Slightly soluble | From 100 to 1,000 parts |

| Very slightly soluble | From 1,000 to 10,000 parts |

| Practically insoluble | > 10,000 parts |

Conclusion

References

Sources

- 1. 1261823-31-7(this compound) | Kuujia.com [kuujia.com]

- 2. chemscene.com [chemscene.com]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. pharmatutor.org [pharmatutor.org]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-Fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile Intermediate

2-Fluoro-3-formylbenzonitrile, identified by CAS Number 1261823-31-7, is an aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring formyl, nitrile, and fluoro functional groups, makes it a valuable intermediate in the synthesis of complex bioactive molecules and novel materials.[1] The strategic placement of these electron-withdrawing groups enhances the reactivity of the benzene ring, allowing for a variety of chemical transformations.[1] As the use of this compound becomes more widespread in research and development, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the hazards associated with this compound and detailed procedures for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Classification

A comprehensive understanding of the hazards associated with a chemical is the foundation of a safe working environment. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Classification Summary [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements [2]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [2]

-

Prevention: P261, P280

-

Response: P305+P351+P338

-

Section 2: Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1261823-31-7 | [3][4][5] |

| Molecular Formula | C₈H₄FNO | [2][3][5] |

| Molecular Weight | 149.12 g/mol | [2][3][5] |

| Appearance | Solid, Semi-Solid, Liquid, or Lump | |

| Purity | ≥97% | [3] |

| Synonyms | 3-cyano-2-fluorobenzaldehyde | [3][5] |

Section 3: Risk Assessment and Control

A systematic risk assessment is crucial before commencing any work with this compound. This process involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Sources

Discovery and history of 2-Fluoro-3-formylbenzonitrile

An In-Depth Technical Guide to 2-Fluoro-3-formylbenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1261823-31-7), a fluorinated aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While a singular "discovery" event for this molecule is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies and the strategic use of fluorinated building blocks in modern chemistry. This document details its physicochemical properties, explores a key synthetic route with mechanistic insights, and discusses its applications as a versatile intermediate. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in organic synthesis and pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The story of benzonitrile derivatives begins with Hermann Fehling's first report of benzonitrile in 1844, which he produced from the thermal dehydration of ammonium benzoate and subsequently named, giving rise to the "nitrile" classification for an entire group of organic compounds.[1][2] For nearly a century, benzonitriles were explored for various applications, but their role in the life sciences has expanded dramatically in recent decades.[3][4]

A pivotal evolution in medicinal chemistry has been the strategic incorporation of fluorine into drug candidates.[5] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This has made fluorinated synthons, or building blocks, indispensable tools in drug discovery.[5][6]

Within this context, this compound has emerged as a valuable, trifunctional building block. Its structure combines:

-

A nitrile group , which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.

-

A formyl (aldehyde) group , a versatile handle for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) or reductive amination.

-

A fluoro substituent , which modulates the electronic properties of the aromatic ring and can serve as a metabolic blocking point or enhance binding interactions.

This guide delves into the technical details of this important intermediate, focusing on its synthesis and potential for creating diverse and complex molecules.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthesis and application.

| Property | Value | Source |

| CAS Number | 1261823-31-7 | [7][8][9] |

| Molecular Formula | C₈H₄FNO | [7][10] |

| Molecular Weight | 149.12 g/mol | [7] |

| IUPAC Name | This compound | [9] |

| Synonym(s) | 3-cyano-2-fluorobenzaldehyde | [7] |

| Topological Polar Surface Area | 40.86 Ų | [7] |

| XLogP3 (Predicted) | 1.5 | [7] |

| SMILES | O=CC1=C(F)C(=CC=C1)C#N | [7][10] |

| InChIKey | VMYGFQMBUCLOCJ-UHFFFAOYSA-N | [10] |

Spectroscopic and safety documentation, including NMR, HPLC, and LC-MS data, is often available from commercial suppliers to confirm identity and purity.[8]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings requires precise control over regioselectivity. For this compound, a modern and effective approach involves a directed ortho metalation (DoM) strategy.

Directed ortho Metalation (DoM) of 2-Fluorobenzonitrile

This method leverages the existing substituents on the aromatic ring to direct deprotonation to a specific adjacent position, which is then trapped by an electrophile. In this case, the fluorine atom and, to a lesser extent, the nitrile group cooperatively direct the metalation to the C3 position.

A reported synthesis utilizes a Hauser base (a magnesium-lithium amide) to achieve efficient metalation, followed by formylation using N,N-dimethylformamide (DMF).[9]

-

Step 1: Preparation of the Reaction Assembly: A dry round-bottom flask is flushed with an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Step 2: Introduction of Starting Material: 2-Fluorobenzonitrile (1.0 equivalent) is added to the reaction flask.

-

Step 3: Metalation: A solution of TMPMgCl·LiCl (1.0-1.3 equivalents) is added dropwise to the flask at room temperature. The mixture is stirred for approximately 1 hour to ensure complete formation of the magnesiated intermediate. The use of TMPMgCl·LiCl is crucial as it provides a highly reactive, yet soluble and thermally stable, base that minimizes side reactions.

-

Step 4: Formylation (Electrophilic Quench): The reaction is quenched by the addition of anhydrous N,N-dimethylformamide (DMF) (≥2.0 equivalents). DMF serves as a formyl anion equivalent.

-

Step 5: Workup and Purification: The reaction is worked up through standard aqueous quench and extraction procedures. The final product is purified via column chromatography (e.g., Hexanes/Ethyl Acetate) to yield this compound as a solid.[9]

The choice of TMPMgCl·LiCl is deliberate; it is a superior base for this transformation compared to traditional organolithium reagents (like n-BuLi), which can be too reactive and may lead to nucleophilic attack on the nitrile group. The lithium chloride salt breaks up magnesium amide aggregates, increasing the effective basicity and solubility.

The mechanism proceeds in two key stages:

-

Directed Metalation: The TMPMgCl base selectively abstracts the most acidic proton on the 2-fluorobenzonitrile ring, which is the one at the C3 position, ortho to the strongly electron-withdrawing fluorine atom. This forms a stable arylmagnesium intermediate.

-

Nucleophilic Attack: The newly formed organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This results in a tetrahedral intermediate which, upon aqueous workup, collapses to release dimethylamine and the desired aldehyde product.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications. This makes it an ideal scaffold for building molecular libraries for drug screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs).

The strategic placement of the functional groups allows for the synthesis of a variety of heterocyclic systems and complex aromatic derivatives. For instance, its isomer, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib, highlighting the importance of this structural motif in oncology drug development.[11][12]

Caption: Potential synthetic transformations of the core molecule.

Conclusion

This compound stands as a testament to the progress in modern organic synthesis. While it lacks a singular, celebrated moment of discovery, its history is written in the development of sophisticated chemical methods like directed ortho metalation. For researchers and drug developers, it represents a highly valuable and versatile building block, offering multiple points for chemical elaboration. Its strategic combination of a nitrile, a formyl group, and a fluorine atom on an aromatic scaffold provides a powerful platform for the efficient construction of novel and complex molecules with potential applications across the pharmaceutical and material science landscapes. Understanding its synthesis and reactivity is key to unlocking its full potential in future innovations.

References

-

This compound General Information. ChemScene.

-

2-Fluoro-5-formylbenzonitrile Chemical and Physical Properties. PubChem, National Center for Biotechnology Information.

-

2-Fluoro-4-formylbenzonitrile Formula. ECHEMI.

-

Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem Technical Support Center.

-

This compound Product Information. BLD Pharm.

-

2-FLUORO-5-FORMYLBENZONITRILE synthesis. ChemicalBook.

-

2-fluoro-5-formylbenzenecarbonitrile Drug Information. PharmaCompass.com.

-

Development of new selective synthetic methods en route to privileged scaffolds. dos Santos, T. Biblioteca Digital de Teses e Dissertações da USP.

-

History of benzonitrile, their preparation and medications containing them. Google Patents.

-

Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents (CN114907234B).

-

Heterocyclic derivates, preparation processes and medical uses thereof. Google Patents (WO2012071684A1).

-

Benzonitrile. Wikipedia.

-

2-Fluoro-5-formylbenzonitrile. Chem-Impex.

-

2-Fluoro-3-methylbenzonitrile. PubChem, National Center for Biotechnology Information.

-

This compound (C8H4FNO). PubChemLite.

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

-

Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents (US5081275A).

-

Unveiling Benzonitrile: A Technical Guide to its Discovery and Historical Synthesis. BenchChem.

-

Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. BenchChem.

-

3-FLUORO-5-FORMYLBENZONITRILE synthesis. ChemicalBook.

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. PATENTSCOPE.

-

Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents (CN101648890A).

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. IL231382A - History of benzonitrile, their preparation and medications containing them - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]

- 9. teses.usp.br [teses.usp.br]

- 10. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]

- 11. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 12. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

The Understated Role and a Tale of Two Isomers: A Technical Guide to 2-Fluoro-3-formylbenzonitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Fluorinated benzonitrile derivatives, in particular, have garnered significant attention due to the unique electronic properties conferred by the fluorine atom and the versatile reactivity of the nitrile and formyl groups. This guide delves into the role of 2-Fluoro-3-formylbenzonitrile, a specific isomer whose journey in medicinal chemistry is intertwined with that of its more prominent sibling, 2-Fluoro-5-formylbenzonitrile.

While direct and extensive applications of this compound in late-stage clinical candidates are not widely documented in publicly available literature, its structural motifs suggest potential as a valuable scaffold. However, it is the isomeric 2-Fluoro-5-formylbenzonitrile that has emerged as a critical intermediate in the synthesis of a blockbuster anti-cancer drug, offering a compelling case study in the strategic use of fluorinated synthons. This guide will first address the known characteristics of this compound and then provide a comprehensive exploration of the pivotal role of 2-Fluoro-5-formylbenzonitrile, offering valuable insights for drug discovery and development professionals.

Part 1: this compound: Physicochemical Properties and Synthetic Considerations

This compound, also known as 3-cyano-2-fluorobenzaldehyde, is a substituted aromatic compound with the molecular formula C₈H₄FNO.[1] The strategic placement of the fluorine, formyl, and nitrile groups on the benzene ring presents a unique chemical entity for synthetic exploration.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1261823-31-7 | [1] |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| Synonyms | 3-cyano-2-fluorobenzaldehyde | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

The presence of the electron-withdrawing fluorine and nitrile groups, ortho and para to the aldehyde, respectively, influences the reactivity of the formyl group, making it susceptible to a variety of nucleophilic additions and condensation reactions. The nitrile group itself can serve as a precursor to other functional groups, such as amines or tetrazoles, further expanding its synthetic utility.

Part 2: The Prominent Isomer: 2-Fluoro-5-formylbenzonitrile as a Cornerstone in PARP Inhibitor Synthesis

In stark contrast to its 3-formyl counterpart, 2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5) is a well-established and critical intermediate in the pharmaceutical industry.[2][3] Its primary claim to fame is its role as a key building block in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including those with BRCA mutations.[4][5]

The Strategic Importance of 2-Fluoro-5-formylbenzonitrile in Olaparib Synthesis

Olaparib's intricate molecular architecture requires precise and efficient synthetic routes, and 2-Fluoro-5-formylbenzonitrile provides a crucial starting point for constructing a significant portion of the final drug molecule.[6][7] The journey from this intermediate to Olaparib highlights key principles of modern medicinal chemistry and process development.[8]

A pivotal step in the synthesis of Olaparib involves a Horner-Wadsworth-Emmons reaction between 2-fluoro-5-formylbenzonitrile and a phosphonate ester, which sets the stage for the formation of the phthalazinone core of the drug.[5][8]

Caption: Simplified workflow of Olaparib core synthesis.

Experimental Protocols for the Synthesis of 2-Fluoro-5-formylbenzonitrile

The industrial production of 2-Fluoro-5-formylbenzonitrile is a well-optimized process, with several synthetic routes reported in the literature. Two common methods are highlighted below.

Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile [4][9]

This pathway involves the formylation of 2-fluorobenzonitrile, followed by hydrolysis and oxidation.

-

Step 1: Synthesis of Intermediate I: 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source in the presence of a catalyst (e.g., anhydrous zinc chloride) and a strong acid.[9]

-

Step 2: Hydrolysis to Intermediate II: The crude intermediate from Step 1 is hydrolyzed using an aqueous base.[9]

-

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile: The intermediate from Step 2 is oxidized to the final product using an oxidizing agent like pyridinium chlorochromate (PCC).[9][10]

Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde [10][11]

This route involves a direct cyanation of a brominated benzaldehyde derivative.

-

Reaction: 3-bromo-4-fluorobenzaldehyde is dissolved in a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP), and cuprous cyanide is added. The mixture is heated to a high temperature (e.g., 170°C) to facilitate the nucleophilic aromatic substitution of the bromide with cyanide.[11]

Caption: Synthetic pathways to 2-Fluoro-5-formylbenzonitrile.

Part 3: Causality Behind Experimental Choices and Structure-Activity Insights

The preference for 2-Fluoro-5-formylbenzonitrile over other isomers in the synthesis of PARP inhibitors like Olaparib is a direct consequence of the desired final structure and the principles of synthetic accessibility. The specific substitution pattern of the 5-formyl isomer allows for the correct elaboration of the side chain that ultimately binds to the active site of the PARP enzyme.

The fluorine atom in the 2-position plays a crucial role in modulating the electronic properties of the aromatic ring and can influence the pharmacokinetic profile of the final drug molecule. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation and improve metabolic stability.

Conclusion

While this compound remains a compound with potential for further exploration in medicinal chemistry, its isomer, 2-Fluoro-5-formylbenzonitrile, stands as a testament to the profound impact a single, well-chosen building block can have on the development of life-saving therapeutics. The story of these two isomers underscores the importance of both isomeric purity and the strategic placement of functional groups in the design of complex pharmaceutical agents. For researchers and drug development professionals, the case of 2-Fluoro-5-formylbenzonitrile offers a powerful example of how a deep understanding of synthetic chemistry and structure-activity relationships can pave the way for groundbreaking medical advancements.

References

-

The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Preparation method of 2-fluoro-5-formylbenzonitrile. (2022). Google Patents.

- Process for the preparation of olaparib and polymorphs thereof. (2017). Google Patents.

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). Organic Process Research & Development. Retrieved from [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018). Organic Process Research & Development. Retrieved from [Link]

-

Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

2-fluoro-5-formylbenzenecarbonitrile | Drug Information. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

China 2-Fluoro-5-Formylbenzonitrile CAS 218301-22-5 Purity ≥98.0% Olaparib Intermediate Factory manufacturers and suppliers. (n.d.). Ruifu Chemical. Retrieved from [Link]

-

2-Fluoro-5-formylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). Medicinal Chemistry Research. Retrieved from [Link]

-

2-Fluoro-3-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Fluoro-3-formylbenzonitrile from o-fluorobenzonitrile

An Application Note and Protocol for the Synthesis of 2-Fluoro-3-formylbenzonitrile from o-Fluorobenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted benzonitrile derivative widely used as a building block in the development of pharmaceutical agents and complex organic molecules. The described protocol utilizes a highly regioselective Directed ortho-Metalation (DoM) strategy, starting from the readily available precursor, o-fluorobenzonitrile. This method offers a direct and efficient pathway to the target compound. This note details the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling pyrophoric reagents, and methods for product characterization and purification.

Introduction and Scientific Rationale

Substituted benzonitriles are pivotal intermediates in medicinal chemistry and materials science. Specifically, this compound serves as a key precursor for various bioactive compounds, where the spatial arrangement of the fluoro, formyl, and nitrile groups dictates molecular interactions and biological activity. Traditional synthetic routes to polysubstituted aromatics often suffer from a lack of regiocontrol, leading to isomeric mixtures that are challenging to separate.

The method presented herein overcomes this limitation by employing Directed ortho-Metalation (DoM). DoM is a powerful technique that leverages the ability of a heteroatom-containing functional group, known as a Directing Metalation Group (DMG), to direct a strong organolithium base to deprotonate the adjacent ortho-position.[1][2][3] In the case of o-fluorobenzonitrile, both the fluorine and cyano groups can act as DMGs. The combined electronic effects of the electron-withdrawing cyano and fluoro groups significantly increase the acidity of the proton at the C3 position, facilitating regioselective deprotonation by an organolithium base. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a formylating agent, to yield the desired 1,2,3-trisubstituted aromatic ring with high precision.[4][5][6]

Reaction Mechanism and Pathway

The synthesis proceeds in two primary stages: regioselective lithiation followed by electrophilic formylation.

-

Directed ortho-Metalation (DoM): The substrate, o-fluorobenzonitrile, possesses two directing groups. The nitrogen atom of the cyano group and the fluorine atom both act as Lewis basic sites that coordinate to the Lewis acidic lithium ion of the n-butyllithium ((n-BuLi)n) aggregate.[2] This coordination brings the basic alkyl group into close proximity to the C3 proton, which is acidified by the inductive effects of both adjacent substituents. This "Complex Induced Proximity Effect" (CIPE) ensures that deprotonation occurs exclusively at the C3 position, forming the stable 2-fluoro-3-lithiated benzonitrile intermediate. The reaction is conducted at -78 °C to prevent side reactions, such as nucleophilic attack on the nitrile group or decomposition of the organolithium species.[1]

-

Electrophilic Quench (Formylation): The generated aryllithium species is a potent nucleophile. It is quenched by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF).[4][5] The aryllithium attacks the carbonyl carbon of DMF to form a tetrahedral intermediate.

-

Hydrolytic Workup: This tetrahedral intermediate is stable at low temperatures. Upon aqueous workup (e.g., with saturated NH₄Cl solution), it hydrolyzes to release the final product, this compound.

Reaction Pathway Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 100 mL two-neck round-bottom flask, a magnetic stir bar, and all other necessary glassware. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Assemble the flask with a rubber septum on one neck and a gas inlet adapter on the other. Maintain a positive pressure of inert gas throughout the experiment.

-

Using a syringe, add o-fluorobenzonitrile (1.21 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF.

-

Stir the solution at room temperature until the substrate is fully dissolved.

-

-

Lithiation:

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Causality Note: This low temperature is crucial to prevent the highly reactive n-BuLi from engaging in side reactions and to ensure the stability of the aryllithium intermediate once formed. [6] * Using a dry, gas-tight syringe, slowly add n-butyllithium solution (4.4 mL of 2.5 M in hexanes, 11.0 mmol, 1.1 eq) dropwise to the stirring solution over 15 minutes. A color change (typically to yellow or orange) should be observed, indicating the formation of the aryllithium species.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

-

-

Formylation (Electrophilic Quench):

-

While the lithiation proceeds, take up anhydrous DMF (1.5 mL, 15.0 mmol, 1.5 eq) into a separate dry syringe.

-

Slowly add the DMF dropwise to the cold (-78 °C) reaction mixture. An exothermic reaction may be observed. Maintain the internal temperature below -70 °C during the addition.

-

Once the DMF addition is complete, stir the mixture at -78 °C for another 30 minutes.

-

Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over approximately 1-2 hours.

-

-

Workup and Isolation:

-

Once at room temperature, carefully quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) as the eluent.

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

-

Safety Precautions

Handling organolithium reagents requires strict adherence to safety protocols due to their pyrophoric nature.

| Hazard | Precautionary Measures |

| n-Butyllithium (Pyrophoric) | Highly flammable; ignites spontaneously in air. Reacts violently with water. [7][8]Must be handled under an inert atmosphere at all times. [9]Use gas-tight syringes or cannula transfer techniques. [10]Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily available. [7]Never work alone. [9][10] |

| Anhydrous Solvents (THF, Ether) | Highly flammable. Can form explosive peroxides. Use only peroxide-free solvents. Perform all transfers and the reaction in a well-ventilated chemical fume hood, away from ignition sources. |

| Cryogenic Bath (-78 °C) | Risk of cold burns. Wear appropriate cryogenic gloves and safety glasses when preparing and handling the dry ice/acetone bath. |

| Personal Protective Equipment (PPE) | A flame-retardant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times. [9][11] |

Quenching Excess Reagents: Unused n-BuLi and reactive intermediates must be quenched safely. Slowly add the solution to a flask containing an excess of a less reactive alcohol, such as isopropanol, diluted in an inert solvent (e.g., hexane) and cooled in an ice bath.

Characterization and Expected Results

| Property | Expected Value |

| Chemical Formula | C₈H₄FNO [12] |

| Molecular Weight | 149.12 g/mol [12] |

| CAS Number | 1261823-31-7 [12][13] |

| Appearance | White to pale yellow solid |

| Expected Yield | 60-75% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.4 (s, 1H, -CHO), 8.1-7.9 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 187.1 (d), 164.2 (d), 137.9, 131.2, 125.5 (d), 119.8 (d), 114.3, 110.1 (d) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -105 to -115 (relative to CFCl₃) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive n-BuLi (degraded by air/moisture).- Wet glassware or solvents.- Reaction temperature too high during lithiation. | - Titrate the n-BuLi solution before use to confirm concentration.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Maintain strict temperature control at -78 °C. |

| Multiple Products/ Impurities | - Incomplete lithiation leading to starting material.- Side reactions (e.g., attack on nitrile).- Reaction warmed prematurely. | - Increase stirring time after n-BuLi addition to 1.5 hours.- Ensure slow, dropwise addition of n-BuLi.- Allow the reaction to warm to room temperature slowly after quenching. |

| Product is an Oil/Difficult to Purify | - Residual DMF or solvent.- Impurities preventing crystallization. | - Ensure complete removal of DMF during aqueous workup.- Use a higher vacuum or co-evaporate with toluene.- Optimize column chromatography conditions. |

Conclusion

The Directed ortho-Metalation of o-fluorobenzonitrile provides a reliable and highly regioselective route to this compound. The protocol described is robust and suitable for researchers in organic and medicinal chemistry. Strict adherence to anhydrous and inert atmosphere techniques, along with rigorous safety precautions for handling pyrophoric reagents, is paramount for the successful and safe execution of this synthesis.

References

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Thieme Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lithium Alkyls Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Organic Syntheses. (n.d.). A procedure for a reaction workup. Retrieved from [Link]

-

Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

-

Ayres, M. J., & Lim, D. S. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54823. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel method for the formylation of Grignard reagent. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-formylbenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from [Link]

-

OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. enhs.uark.edu [enhs.uark.edu]

- 8. fishersci.ie [fishersci.ie]

- 9. purdue.edu [purdue.edu]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chemscene.com [chemscene.com]

- 13. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]

Application Note: High-Fidelity Synthesis of 2-Fluoro-3-formylbenzonitrile via Controlled Oxidation of 2-Fluoro-3-(hydroxymethyl)benzonitrile

Abstract

2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) is a pivotal building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties.[1][2] Its synthesis requires a high degree of precision to prevent over-oxidation or side reactions. This application note provides a comprehensive guide for researchers, detailing two robust and high-yield protocols for the preparation of this compound through the oxidation of its precursor, 2-Fluoro-3-(hydroxymethyl)benzonitrile.[3][4] We present a comparative analysis of two premier oxidation methodologies: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. This guide delves into the mechanistic underpinnings of each method, offers detailed, step-by-step protocols, and provides expert insights into experimental choices, safety considerations, and troubleshooting, ensuring reliable and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of functionalized aromatic aldehydes is a cornerstone of modern organic synthesis. This compound, with its ortho-fluoro and cyano substituents, presents a unique synthetic challenge. The aldehyde group is susceptible to over-oxidation to the corresponding carboxylic acid, while the electron-withdrawing nature of the substituents influences the reactivity of the benzylic position.

The most reliable and selective pathway to this aldehyde is the oxidation of the corresponding primary alcohol, 2-Fluoro-3-(hydroxymethyl)benzonitrile. This precursor provides a stable and accessible starting point for a controlled, single-step oxidation.

Caption: General synthetic workflow.

This guide focuses on two distinct yet complementary oxidation systems:

-

Swern Oxidation: A classic, mild method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It is renowned for its high yields and avoidance of heavy metal reagents.[5][6]

-

Dess-Martin Periodinane (DMP) Oxidation: A modern, highly selective method that employs a hypervalent iodine reagent at ambient temperature, offering operational simplicity and broad functional group tolerance.[7][8]

The choice between these methods depends on available laboratory equipment (cryogenic capabilities for Swern), reagent cost and sensitivity (DMP is expensive and potentially explosive), and desired operational simplicity.

Protocol 1: Swern Oxidation

The Swern oxidation transforms a primary alcohol into an aldehyde using oxalyl chloride, DMSO, and a hindered organic base like triethylamine (Et₃N).[9][10] The reaction is prized for its exceptionally mild conditions, which preserve sensitive functional groups.

Mechanistic Rationale

The mechanism proceeds in two main stages. First, DMSO reacts with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. The alcohol then adds to this species, forming a key alkoxysulfonium salt. In the final step, the addition of triethylamine facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low temperature is critical to prevent side reactions of the highly reactive intermediates.

Caption: Simplified Swern oxidation pathway.

Materials and Reagents

| Reagent | M. Wt. ( g/mol ) | Equivalents | Amount (Example Scale) | Purity | CAS No. |

| 2-Fluoro-3-(hydroxymethyl)benzonitrile | 151.14 | 1.0 | 1.51 g (10 mmol) | ≥97% | 1261861-91-9 |

| Oxalyl chloride | 126.93 | 1.5 | 1.3 mL (15 mmol) | ≥98% | 79-37-8 |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 3.0 | 2.1 mL (30 mmol) | ≥99.9% | 67-68-5 |

| Triethylamine (Et₃N), anhydrous | 101.19 | 5.0 | 7.0 mL (50 mmol) | ≥99.5% | 121-44-8 |

| Dichloromethane (DCM), anhydrous | 84.93 | - | ~100 mL | ≥99.8% | 75-09-2 |

Step-by-Step Protocol

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (40 mL) and oxalyl chloride (1.3 mL, 15 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.1 mL, 30 mmol) in anhydrous DCM (10 mL) dropwise via a syringe over 15 minutes. Ensure the internal temperature does not rise above -65 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Substrate Addition: Slowly add a solution of 2-Fluoro-3-(hydroxymethyl)benzonitrile (1.51 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Base Addition: Add anhydrous triethylamine (7.0 mL, 50 mmol) dropwise over 10 minutes. A thick white precipitate will form.

-

Warm-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

-

Quenching and Workup: Add water (50 mL) to the reaction mixture and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate, e.g., 9:1) to afford this compound as a solid.

Troubleshooting and Safety

-

Safety: Oxalyl chloride is corrosive and toxic; handle only in a fume hood. The reaction produces carbon monoxide gas. The reaction is highly exothermic upon quenching. Dimethyl sulfide (DMS) is a byproduct with a very strong, unpleasant odor.[11]

-

Low Yield: Ensure all reagents and solvents are strictly anhydrous. The temperature must be maintained at -78 °C during activation and substrate addition.

-

Side Products: If the temperature rises prematurely, side reactions can occur. Ensure slow, dropwise addition of reagents.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and convenient method that uses a hypervalent iodine(V) reagent to oxidize primary alcohols to aldehydes under mild, neutral conditions at room temperature.[7][12] Its operational simplicity makes it a favorite in complex molecule synthesis.

Mechanistic Rationale

The alcohol substrate rapidly displaces one of the acetate ligands on the DMP reagent to form an intermediate diacetoxyalkoxyperiodinane. An acetate molecule then acts as a base to abstract the α-proton from the alcohol moiety. This initiates a concerted process that eliminates the carbonyl compound, the reduced iodinane byproduct, and acetic acid.[7] The reaction is typically fast and clean.

Caption: Simplified Dess-Martin oxidation pathway.

Materials and Reagents

| Reagent | M. Wt. ( g/mol ) | Equivalents | Amount (Example Scale) | Purity | CAS No. |

| 2-Fluoro-3-(hydroxymethyl)benzonitrile | 151.14 | 1.0 | 1.51 g (10 mmol) | ≥97% | 1261861-91-9 |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 5.1 g (12 mmol) | ≥97% | 87413-09-0 |

| Dichloromethane (DCM), anhydrous | 84.93 | - | ~100 mL | ≥99.8% | 75-09-2 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution | - | 144-55-8 |

| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | Saturated solution | - | 7772-98-7 |

Step-by-Step Protocol

-

Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-Fluoro-3-(hydroxymethyl)benzonitrile (1.51 g, 10 mmol) and anhydrous DCM (80 mL). Stir to dissolve.

-

DMP Addition: Add Dess-Martin Periodinane (5.1 g, 12 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

-

Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (~80 mL).

-

Workup: Pour the mixture into a beaker containing a vigorously stirred biphasic solution of saturated NaHCO₃ (100 mL) and saturated Na₂S₂O₃ (50 mL). The sodium thiosulfate quenches any excess DMP and dissolves the iodinane byproducts.

-